Lipophilicity Advantage: 8-Methyl Confers +0.4 XLogP3-AA Units Over the 8-Unsubstituted Analog
The 8-methyl group on the imidazo[1,2-a]pyridine core increases computed lipophilicity (XLogP3-AA) from 3.2 for the 8-unsubstituted analog (2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, CAS 426239-77-2) to 3.6 for the target compound (CAS 820245-78-1), a difference of Δ = +0.4 log units [1][2]. This shift brings the compound closer to the optimal lipophilicity range for oral drug candidates (XLogP 2–4) and increases predicted passive membrane permeability according to Lipinski's framework. The 4-fluoro-8-methyl analog (CAS 727652-03-1) has XLogP3-AA = 3.7, statistically indistinguishable from the target but lacking the methoxy oxygen H-bond acceptor [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 8-Unsubstituted analog (CAS 426239-77-2): XLogP3-AA = 3.2; 4-Fluoro-8-methyl analog (CAS 727652-03-1): XLogP3-AA = 3.7 |
| Quantified Difference | Δ = +0.4 vs. 8-unsubstituted analog; Δ = -0.1 vs. 4-fluoro analog |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2025.09.15 release) |
Why This Matters
Higher lipophilicity within the drug-like range (2–4) predicts improved passive membrane permeability and oral absorption, making this compound a more suitable starting point for cell-permeable probe development than the 8-unsubstituted analog.
- [1] PubChem Compound Summary for CID 2759671, 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 712400, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 426239-77-2). National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 2759111, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 727652-03-1). National Center for Biotechnology Information (2025). View Source
